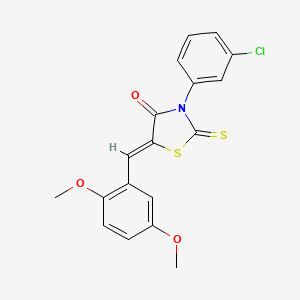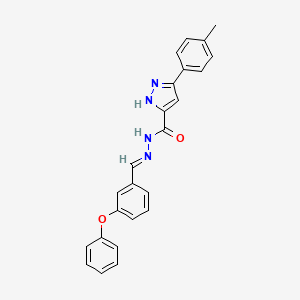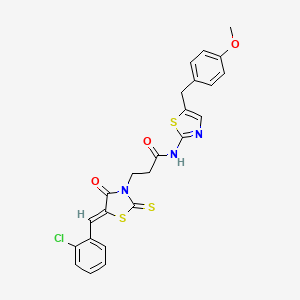![molecular formula C23H21N5O3S2 B11695767 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11695767.png)
2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(3,4-diméthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-thiophène-2-ylméthylidène]acétohydrazide est un composé organique complexe de formule moléculaire C24H23N5O4S
Méthodes De Préparation
La synthèse de 2-{[5-(3,4-diméthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-thiophène-2-ylméthylidène]acétohydrazide implique généralement plusieurs étapes, commençant par la formation du cycle triazole. La voie de synthèse comprend souvent les étapes suivantes :
Formation du cycle triazole : Cette étape implique la cyclisation de précurseurs appropriés dans des conditions spécifiques pour former le cycle triazole.
Introduction du groupe sulfanyl : Le groupe sulfanyl est introduit par une réaction de substitution nucléophile.
Condensation avec le thiophène : La dernière étape implique la condensation du dérivé triazole avec le thiophène-2-carbaldéhyde pour former le produit souhaité.
Analyse Des Réactions Chimiques
2-{[5-(3,4-diméthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-thiophène-2-ylméthylidène]acétohydrazide subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l’aide d’oxydants courants tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe sulfanyl.
Les réactifs et les conditions courants pour ces réactions comprennent des milieux acides ou basiques, des solvants spécifiques et des températures contrôlées. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications De Recherche Scientifique
2-{[5-(3,4-diméthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-thiophène-2-ylméthylidène]acétohydrazide a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme unité de construction dans la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’agent thérapeutique.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux dotés de propriétés spécifiques.
Mécanisme D'action
Le mécanisme d’action de 2-{[5-(3,4-diméthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-thiophène-2-ylméthylidène]acétohydrazide implique son interaction avec des cibles moléculaires spécifiques. Le cycle triazole et le groupe sulfanyl sont censés jouer un rôle crucial dans son activité biologique, interagissant potentiellement avec des enzymes ou des récepteurs dans les systèmes biologiques. Les voies et les cibles moléculaires exactes sont encore à l’étude.
Comparaison Avec Des Composés Similaires
Des composés similaires à 2-{[5-(3,4-diméthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-thiophène-2-ylméthylidène]acétohydrazide comprennent :
- N’-[(E)-(2,5-diméthoxyphényl)méthylidène]-2-{[4-phényl-5-(3,4,5-triméthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide
- 2-{[4,5-bis(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,5-diméthoxyphényl)méthylidène]acétohydrazide
- 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,5-diméthoxyphényl)méthylidène]acétohydrazide
Ces composés partagent des similitudes structurales mais diffèrent par des groupes fonctionnels spécifiques, ce qui peut entraîner des variations dans leurs propriétés chimiques et biologiques. La singularité de 2-{[5-(3,4-diméthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-thiophène-2-ylméthylidène]acétohydrazide réside dans sa combinaison spécifique de groupes fonctionnels et les propriétés qui en résultent.
Propriétés
Formule moléculaire |
C23H21N5O3S2 |
|---|---|
Poids moléculaire |
479.6 g/mol |
Nom IUPAC |
2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C23H21N5O3S2/c1-30-19-11-10-16(13-20(19)31-2)22-26-27-23(28(22)17-7-4-3-5-8-17)33-15-21(29)25-24-14-18-9-6-12-32-18/h3-14H,15H2,1-2H3,(H,25,29)/b24-14+ |
Clé InChI |
JDIWOOKSHHRIJG-ZVHZXABRSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CS4)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CS4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5-dimethyl-2-phenyl-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11695690.png)
![2-{[(1E)-(2,4-dihydroxyphenyl)methylene]amino}-4,5-dimethyl-3-furonitrile](/img/structure/B11695704.png)

![3-bromo-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide](/img/structure/B11695710.png)


![4-bromo-N-{3-[(4-methylphenyl)carbamoyl]phenyl}-3-nitrobenzamide](/img/structure/B11695718.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11695728.png)
![3-bromo-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11695729.png)
![2-methyl-N'-[(E)-(4-nitrophenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11695730.png)
![ethyl 2-[2-(4-bromophenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11695731.png)
![1-(4-chlorobenzyl)-N-[(E)-(5-methylfuran-2-yl)methylidene]-1H-benzimidazol-2-amine](/img/structure/B11695737.png)

